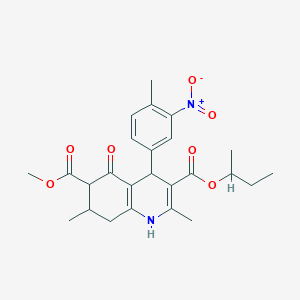

3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Description

This compound is a hexahydroquinoline derivative featuring a partially saturated bicyclic core with multiple functional groups. Key structural elements include:

- Substituents:

- Ester groups: A butan-2-yl ester at position 3 and a methyl ester at position 6, influencing lipophilicity and bioavailability.

- 4-(4-Methyl-3-nitrophenyl) group: A bulky, electron-deficient aromatic substituent with a nitro group, enabling dipole interactions and π-stacking.

- Methyl groups at positions 2 and 7: Enhancing steric bulk and hydrophobicity.

- 5-Oxo group: A ketone that may participate in hydrogen bonding or serve as a reactive site.

Properties

IUPAC Name |

3-O-butan-2-yl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-7-14(4)34-25(30)20-15(5)26-17-10-13(3)19(24(29)33-6)23(28)22(17)21(20)16-9-8-12(2)18(11-16)27(31)32/h8-9,11,13-14,19,21,26H,7,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZVMJSYURIZMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)C(C(C2)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

Reduction: Reduction of the nitro group can yield corresponding amines.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

Major Products

Oxidation: Nitroso derivatives, amino derivatives

Reduction: Amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the hexahydroquinoline core can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional motifs (e.g., dicarboxylate esters, nitroaryl groups, or heterocyclic cores) and are compared in Table 1:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure: The hexahydroquinoline core (target) is more rigid and planar than the 1,3-dioxolane () or tetrahydroimidazopyridine () systems. This rigidity may enhance binding specificity to biological targets.

Substituent Effects: Nitroaryl Groups: The target’s 3-nitro group (meta to methyl) is more electron-withdrawing than the para-nitro group in ’s compound, altering electronic interactions with targets.

Bioactivity :

- ’s dioxolane derivatives showed broad-spectrum antimicrobial activity (MIC 4.8–5000 µg/mL), likely due to the hydroxyphenyl group’s hydrogen-bonding capacity. The target’s nitroaryl group may instead favor interactions with nitroreductases or cytochrome P450 enzymes.

Physicochemical Properties

Biological Activity

3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a hexahydroquinoline core structure with various substituents that may influence its biological activity. The presence of the nitrophenyl group and multiple carboxylate functionalities suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Antimicrobial Activity :

- Anticancer Properties :

- Antioxidant Activity :

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria. This suggests that modifications to the core structure can enhance antimicrobial potency significantly .

Case Study 2: Anticancer Activity

In vitro tests on Caco-2 cells revealed that specific analogs reduced cell viability significantly (up to 39.8% compared to untreated controls). The structure-dependent nature of these compounds indicates that specific functional groups are crucial for their anticancer efficacy .

Research Findings

| Study | Biological Activity | Results |

|---|---|---|

| Study A | Antimicrobial | MIC = 8 µg/mL against S. aureus |

| Study B | Anticancer | Viability reduction in Caco-2 cells by 39.8% |

| Study C | Antioxidant | Significant reduction in oxidative stress markers |

The proposed mechanisms for the biological activities of this compound include:

- Interaction with Cell Membranes : The lipophilic nature due to the butanoyl and methyl groups may facilitate penetration into bacterial or cancer cell membranes.

- Enzyme Inhibition : Certain structural features may allow for inhibition of key enzymes involved in cellular processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.